Journal Name:ACS Photonics
Journal ISSN:2330-4022
IF:7.077
Journal Website:http://pubs.acs.org/journal/apchd5
Year of Origin:0
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:649
Publishing Cycle:
OA or Not:Not
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI:
10.1134/s0036024423070191
AbstractIron oxide nanopowders are synthesized via chemical precipitation. It is shown that synthesis produces an iron oxide phase with a magnetite structure (either a magnetite–maghemite solid solution or a mixture of this solid solution and goethite). The sizes of the CSR and particles for the main phase are ~10–20 nm. The synthesized iron oxide powders have developed surfaces, specific surface area SBET ≈ 92 and 117 m2/g, and identical fairly large specific pore volumes (\({{V}_{P}}{{_{{/{{P}_{0}} \to 0.99}}}_{{}}}\) = 0.35 cm3/g). It is shown that additional in situ ultrasonic treatment of the magnetic iron oxide nanoparticles in the mother liquor results in abrupt oxidation of iron(II) ions and creates a nonmagnetic impurity phase of goethite.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-04-28 , DOI:
10.1134/s0036024423040167
AbstractA study is performed of the catalytic properties of Cu–Zn catalysts on Al2O3 and SiO2 supports (Acros) in the reaction of CO2 hydrogenation to obtain methanol. A sample of 30Cu15Zn/Al2O3 displays great selectivity toward methanol. A sample of 30Cu15Zn/SiO2 has the highest methanol performance. The methanol performance of a sample of 10Cu5Zn/Al2O3 is doubled when the pressure is raised from 10 to 30 atm, and a 94% increase in selectivity is observed. A sample of catalyst 10Cu5Zn/SiO2 does not lose its activity after 10 h of a catalytic reaction, and its methanol performance grows with repeated use.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI:
10.1134/s0036024423070038
AbstractWater activities in H2O–CH3SO3H system were obtained by the dew point method and by the static method of a vapor pressure measurement in a temperature range 288.15–323.15 K. Pitzer–Simonson–Clegg model parameters were calculated. The parameters describe adequately properties of a liquid phase in a temperature range 198.15–323.15 К and with an acid concentration up to 80 wt %. Stability parameters were determined for two solid phases, HMS·H2O and HMS·3H2O (HMS = CH3SO3H).
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI:
10.1134/s0036024423070087
AbstractThe liquid–vapor equilibrium in the toluene–methanol–N-octylquinolinium bromide system has been studied at 101.3 kPa and various concentrations of the organic salt. It was shown that the quinolinium salt can be used as a separating agent for a toluene–methanol azeotrope mixture. For breaking the azeotrope and separating the mixed solvent into components, the N-octylquinolinium bromide concentration (in mole fractions) should be 0.55 or higher.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI:
10.1134/s0036024423070129
AbstractWater activities for the ternary system of KCl−BaCl2−H2O and its sub-binary system BaCl2−H2O are elaborately measured using an isopiestic method at 323.15 K. The solubility isotherms for the KCl–BaCl2–H2O system are determined by isothermal equilibrium method. It is found that the measured isopiestic composition lines for the KCl–BaCl2–H2O system slightly deviated from Zdanovskii rule, especially at lower water activity. Pitzer–Simonson–Clegg model is used to correlate the measured water activity and solubility data, and simulate the thermodynamic properties and predict the solubility of the ternary system. The reliability of the solubility data measured in this work is evaluated by comparing with the solubility isotherms calculated with Pitzer–Simonson–Clegg model. The measured water activity and solubility results are of great importance for predicting the phase diagram of other multi-component systems that related to this ternary system.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-06-06 , DOI:
10.1134/s0036024423050187
AbstractNegative ion mass spectrometry is used to study processes of resonant electron attachment by 5‑methyluridine and 3'-deoxythymidine nucleoside molecules in the electron 0–14 eV range of energies. It is established that they are similar to those in nucleosides studied earlier (uridine, deoxyuridine, thymidine). The main channels of the fragmentation of molecular ions are revealed, and the absolute cross sections for the formation of fragment ions are determined. It is found that the intensity of the breaking the glycosidic bond in 3'-deoxythymidine in the region of low energies is two and a half orders of magnitude below the one in stavudine, testifying to the prospect of replacing the antiretroviral drug stavudine with 3'-deoxythymidine if radiation therapy is required for oncological diseases contracted as complications of HIV.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-04-28 , DOI:
10.1134/s0036024423040271
AbstractTwo new coordination polymers: Ba2[(UO2)3(suc)3F4]⋅5H2O (I) and Ba[(UO2)2(glt)2(Hglt)F]⋅8H2O (II), where suc is C4H4O\(_{4}^{{2 - }}\) (succinate ion) and glt is C5H6O\(_{4}^{{2 - }}\) (glutarate ion), were synthesized, and their structure was studied. The uranium-containing structural units of crystals I are the [(UO2)3(C4H4O4)3F4]4– layers belonging to the crystal-chemical group A3(Q02)3\({\text{M}}_{2}^{2}\)\({\text{M}}_{2}^{1}\) of uranyl complexes, where A = \({\text{UO}}_{2}^{{2 + }}\), Q02 = C4H4O\(_{4}^{{2 - }}\), М1 and М2 = F–. Structure II contains the uranium-containing 3D complex [(UO2)2(C5H6O4)2(C5H7O4)F]2–, which corresponds to the crystal-chemical formula A2(Q02)2B01M2, where A = \({\text{UO}}_{2}^{{2 + }}\), Q02 = C5H6O\(_{4}^{{2 - }}\), B01 = C5H7O\(_{4}^{ - }\), and М2 = F–.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-06-06 , DOI:
10.1134/s003602442305014x
AbstractThe mechanisms of hydrolysis of a model iron–sulfur–nitrosyl complex (ISNC) [Fe(NO)2(SCH2)2]+ 1 with thioformaldehyde ligands have been studied using the density functional theory and polarizable continuum model of water. Quantum chemical calculations employed the TPSSH and M06 functionals and def2-TZVP basis set and took into account interactions with water medium. Hydrolysis of 1 was found to be an exothermic process with small activation energy whereas exchange of NO for H2O is thermodynamically unfavorable. The calculations have predicted lower activation barrier for the associative mechanism with concerted replacement of SCH2 by H2O than for dissociative mechanism with homolytic bond cleavage of the Fe–S coordination bond in water. The mechanism of hydrolysis that involves participation of OH– was found to be less probable at pH 7. The calculation results show that ISNC 1 is of {Fe1+(NO•)2}9 type and retains its tetrahedral structure that is typical for crystals of ISNC with thiocarbonyl ligands.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-07-01 , DOI:
10.1134/s003602442307021x
AbstractA study is performed of the state of octa(4-tert-butylphenyl)tetrapyrazinoporphyrazine in dimethyl sulfoxide. It is found that the acid–base interaction of partner molecules creates a time-stable complex with proton transfer. It is shown that adding morpholine, piperidine, n-butylamine, and diethylamine to dimethyl sulfoxide results in destruction of this complex, in contrast to adding pyridine, 2-methylpyridine, tert-butylamine, or tri-n-butylamine. The effect the proton-acceptor ability and the spatial structure of the base have on the decomposition of the tetrapyrazinoporphyrazine macrocycle is considered.
ACS Photonics ( IF 7.077 ) Pub Date: 2023-04-28 , DOI:
10.1134/s0036024423040325
AbstractThe thermodynamic and kinetic characteristics of cerium(IV)–citrate complexes formed at the first step of oxidation of citric acid with cerium(IV) are studied via spectrophotometric, pH-metric, and kinetic means at an ionic strength of I = 2 in the 1–3 range of the pH of a sulfuric acid medium at T = 290.15–303.15 K. The composition of these complexes, the species of the organic ligand in them, the thermodynamic parameters of their formation, and the kinetic parameters of the intracomplex redox decomposition are determined. The most likely scheme of the initial steps of the redox process in the system are considered, and its rate law and the related mechanism of the reaction are established. Results are compared to ones from studies of other cerium(IV) systems with hydroxy and dicarboxylic acids.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.80 | 29 | Science Citation Index Expanded | Not |
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